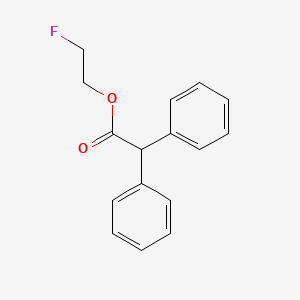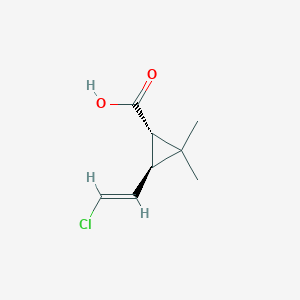
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a chloroethenyl group, and a carboxylic acid functional group. The E,Z-trans configuration refers to the specific geometric arrangement of the substituents around the double bond in the chloroethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Chloroethenyl Group: The chloroethenyl group can be introduced through a halogenation reaction, where the cyclopropane intermediate is treated with a chlorinating agent.
Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can undergo oxidation reactions, where the carboxylic acid group may be converted to other functional groups such as esters or ketones.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Esters, ketones, or aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. Industry: The compound’s unique structural features make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group may participate in binding interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
E,Z-trans-3-(2-Bromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a bromoethenyl group instead of a chloroethenyl group.
E,Z-trans-3-(2-Fluoroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a fluoroethenyl group instead of a chloroethenyl group.
Uniqueness: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is unique due to the presence of the chloroethenyl group, which imparts specific chemical reactivity and biological activity. The E,Z-trans configuration also contributes to its distinct properties compared to other isomers.
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
(1S,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6+/m0/s1 |
InChI Key |
OTIZHBRWDXPZIF-NBZFHMRBSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)/C=C/Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


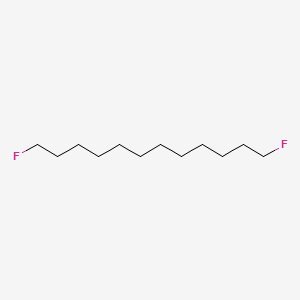

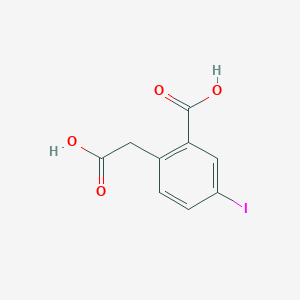


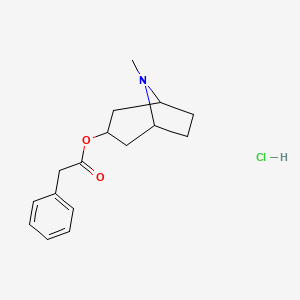

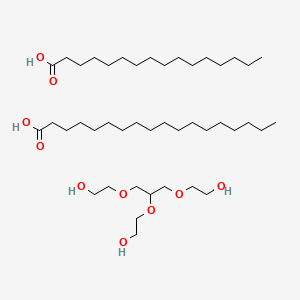
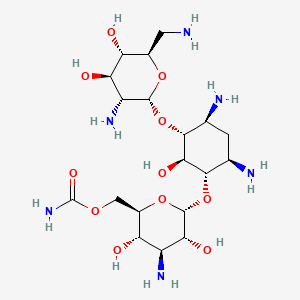
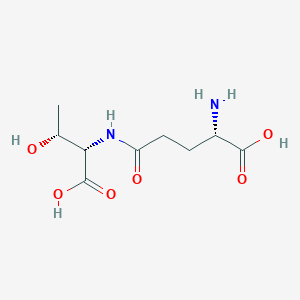

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

